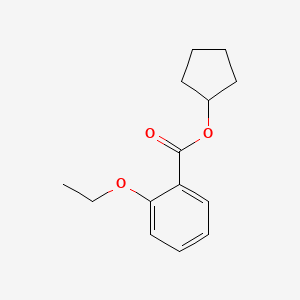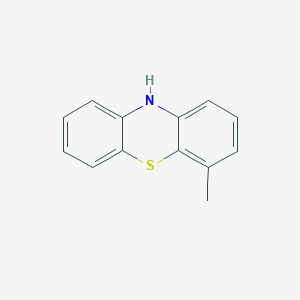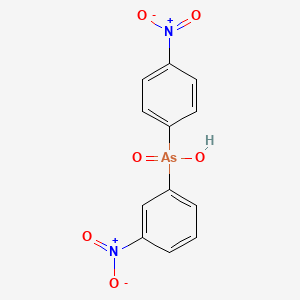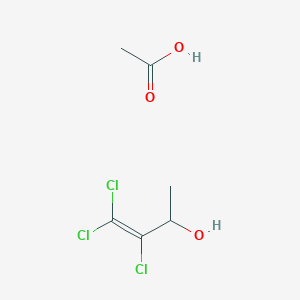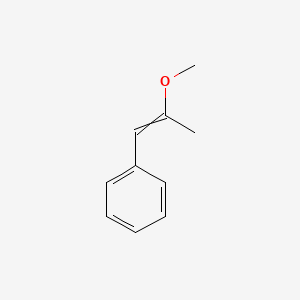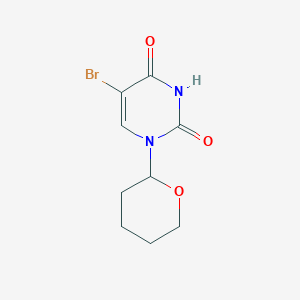
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromouracil and tetrahydro-2H-pyran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: The reaction may require the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-bromouracil is reacted with tetrahydro-2H-pyran in the presence of the base and solvent. The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds with additional oxygen functionalities.
Reduction Products: Reduction can result in the formation of compounds with reduced functionalities.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione involves:
Molecular Targets: The compound can target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its biological effects.
Binding Interactions: The bromine atom and pyrimidine ring play crucial roles in binding to the target molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a chlorine atom instead of bromine.
5-Iodo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom provides distinct electronic and steric properties that can affect the compound’s behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
5580-89-2 |
|---|---|
Molekularformel |
C9H11BrN2O3 |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
5-bromo-1-(oxan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O3/c10-6-5-12(9(14)11-8(6)13)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,11,13,14) |
InChI-Schlüssel |
YKSYKEJFDYVOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=C(C(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


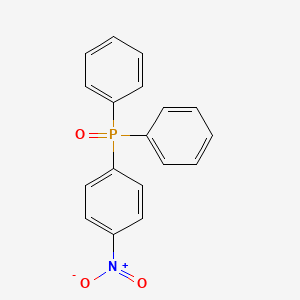
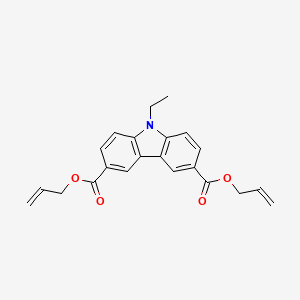
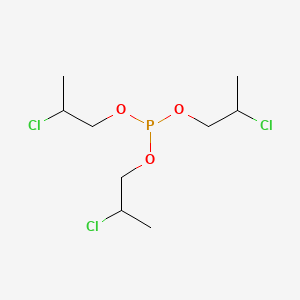

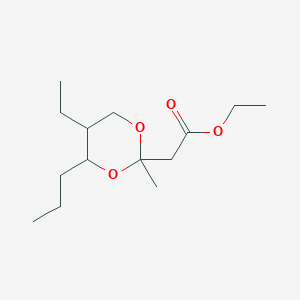
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
